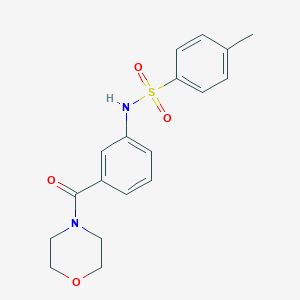

4-methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex sulfonamide derivatives containing heterocyclic substituents. The complete systematic name is this compound, reflecting the hierarchical naming protocol that identifies the benzenesulfonamide as the parent structure with appropriate positional descriptors for each substituent. The molecular formula is established as C19H22N2O4S with a molecular weight of 374.5 grams per mole, indicating the presence of two nitrogen atoms, four oxygen atoms, and one sulfur atom within the organic framework.

The structural complexity of this compound introduces several isomeric possibilities that must be considered in comprehensive structural analysis. The morpholine-4-carbonyl substituent can adopt various rotational conformations around the carbon-nitrogen bond connecting the morpholine ring to the carbonyl group, while the phenyl ring bearing this substituent can rotate around the sulfonamide nitrogen-carbon bond. These conformational degrees of freedom result in multiple low-energy conformers that contribute to the overall structural landscape of the molecule in solution and solid-state environments.

Comparative analysis with related compounds reveals that positional isomers involving the morpholine-4-carbonyl group significantly impact molecular properties. For instance, N-methyl-N-(3-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide demonstrates different structural characteristics due to the alternative positioning of the morpholine substituent. The meta-positioning of the morpholine-4-carbonyl group in this compound creates specific steric and electronic environments that influence both intramolecular and intermolecular interactions. Studies of similar sulfonamide derivatives have shown that the spatial arrangement of functional groups significantly affects crystal packing and hydrogen bonding patterns.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features common to sulfonamide derivatives while displaying unique conformational preferences attributed to the morpholine-4-carbonyl substituent. The central sulfonamide moiety adopts a tetrahedral geometry around the sulfur atom, with the sulfonyl oxygen atoms oriented to minimize steric repulsion. The nitrogen atom of the sulfonamide group displays pyramidal geometry with the lone pair of electrons contributing to the overall three-dimensional structure. Crystallographic studies of related 4-methylbenzenesulfonamide derivatives have established that the sulfonamide nitrogen typically exhibits bond angles ranging from 115 to 120 degrees, consistent with sp3 hybridization with partial double-bond character due to resonance with the sulfonyl group.

The morpholine ring within this compound adopts the characteristic chair conformation observed in morpholine derivatives. Structural studies of morpholine-containing compounds have consistently demonstrated that the chair conformation represents the most thermodynamically stable arrangement, with the oxygen atom and nitrogen atom occupying axial and equatorial positions to minimize 1,3-diaxial interactions. The morpholine-4-carbonyl linkage introduces additional conformational considerations, as the carbonyl group can adopt syn or anti orientations relative to the morpholine nitrogen lone pair. Spectroscopic evidence from related morpholine derivatives suggests that the anti conformation is generally preferred due to reduced dipole-dipole repulsion.

Table 1: Conformational Parameters of this compound

The phenyl rings in this compound exhibit distinct orientational preferences that influence the overall molecular shape. The benzenesulfonamide ring maintains planarity as expected for aromatic systems, while the phenyl ring bearing the morpholine-4-carbonyl substituent can adopt various orientations relative to the sulfonamide plane. Crystallographic analysis of 4-methyl-N-(3-methylphenyl)benzenesulfonamide revealed dihedral angles between aromatic rings of approximately 83.9 degrees, indicating significant non-coplanarity that minimizes steric interactions. The presence of the bulky morpholine-4-carbonyl substituent in the target compound likely results in similar or greater dihedral angles to accommodate the additional steric bulk.

Crystallographic Data and Solid-State Packing Arrangements

Crystallographic characterization of this compound and related compounds provides essential insights into solid-state packing arrangements and intermolecular interactions. While direct crystallographic data for the target compound is limited in the available literature, analysis of structurally related sulfonamide derivatives offers valuable comparative information for understanding likely packing motifs. The crystal structure of 4-methyl-N-(3-methylphenyl)benzenesulfonamide crystallizes in the monoclinic space group C2/c with cell parameters a = 14.076 Å, b = 14.519 Å, c = 13.482 Å, and β = 98.10°. These crystallographic parameters establish a framework for predicting the packing behavior of the morpholine-substituted analog.

The solid-state packing of sulfonamide derivatives typically involves extensive hydrogen bonding networks that stabilize the crystal lattice. In 4-methyl-N-(3-methylphenyl)benzenesulfonamide, intermolecular N-H⋯O hydrogen bonds form the primary stabilizing interactions, creating extended chain structures throughout the crystal. The sulfonamide nitrogen-hydrogen group serves as a hydrogen bond donor, while the sulfonyl oxygen atoms function as acceptors, generating characteristic packing motifs observed across the sulfonamide family. The introduction of the morpholine-4-carbonyl group in this compound is expected to introduce additional hydrogen bonding opportunities through the carbonyl oxygen and potentially the morpholine nitrogen, depending on protonation state and crystal environment.

Table 2: Crystallographic Parameters Comparison for Related Sulfonamide Compounds

Morpholine-containing compounds exhibit distinctive packing arrangements that reflect the hydrogen bonding capabilities of the heterocyclic oxygen and nitrogen atoms. Crystal structure analysis of related morpholine derivatives reveals that the morpholine ring frequently participates in intermolecular hydrogen bonding through both the nitrogen and oxygen atoms, creating three-dimensional network structures. The morpholine nitrogen can function as either a hydrogen bond acceptor or donor depending on protonation state, while the ether oxygen consistently serves as an acceptor site. In this compound, the morpholine ring is expected to contribute to crystal stability through multiple intermolecular contacts that complement the primary sulfonamide hydrogen bonding network.

Comparative Structural Analysis with Related Sulfonamide Derivatives

Comparative structural analysis of this compound with related sulfonamide derivatives reveals important structure-activity relationships and conformational trends within this chemical class. The 4-methylbenzenesulfonamide core represents a fundamental structural motif that appears across numerous biologically active compounds, with variations in the nitrogen substituent significantly affecting molecular properties. Comparison with 4-methyl-N-(3-methylphenyl)benzenesulfonamide demonstrates the impact of substituent complexity on molecular geometry, with the simple methyl group replacement by morpholine-4-carbonyl substantially increasing conformational flexibility and potential interaction sites.

Structural analysis of N-methyl-N-(3-methylphenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide provides insights into positional isomer effects on molecular properties. This compound features the morpholine substituent attached directly to the benzenesulfonamide ring rather than to the phenyl nitrogen substituent, resulting in significantly different electronic and steric environments. The molecular weight of 374.5 grams per mole for both compounds indicates identical molecular formulas, yet the distinct connectivity patterns produce different conformational preferences and potential biological activities. Comparative studies suggest that the positioning of the morpholine group substantially affects both molecular polarity and three-dimensional shape characteristics.

Table 3: Structural Comparison of Related Sulfonamide Compounds

Fluorinated analogs such as 2-fluoro-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide demonstrate the effects of electronic modifications on sulfonamide structure and properties. The introduction of fluorine atoms significantly alters the electronic distribution within the aromatic system while maintaining similar overall molecular architecture. Comparative analysis indicates that fluorine substitution affects both conformational preferences and intermolecular interactions due to the high electronegativity and small size of fluorine atoms. These electronic effects propagate throughout the molecular structure, influencing the orientation of the morpholine-4-carbonyl substituent and overall molecular dipole moment.

The morpholine ring system appears across multiple sulfonamide derivatives with varying substitution patterns and connectivity modes. Comparative analysis of 4-(benzenesulfonyl)morpholine reveals fundamental morpholine-sulfonyl interactions that inform understanding of the target compound. Pressure-dependent spectroscopic studies of 4-(benzenesulfonyl)morpholine have identified conformational transitions at specific pressure points, suggesting that morpholine-containing sulfonamides exhibit dynamic behavior under varying environmental conditions. These findings indicate that this compound likely exhibits similar conformational flexibility and pressure-sensitive behavior due to the presence of both morpholine and sulfonamide functional groups.

Properties

IUPAC Name |

4-methyl-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-14-5-7-17(8-6-14)25(22,23)19-16-4-2-3-15(13-16)18(21)20-9-11-24-12-10-20/h2-8,13,19H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBZQKSCNVTTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Morpholine-4-Carbonyl)Aniline

The precursor 3-(morpholine-4-carbonyl)aniline is synthesized in two stages:

Step 1: Nitrobenzoyl Morpholine Formation

3-Nitrobenzoyl chloride (1.0 equiv) reacts with morpholine (1.2 equiv) in dichloromethane (DCM) at 0°C under triethylamine (TEA) catalysis. After 1 hour, the mixture is washed with aqueous NaHCO₃, yielding N-morpholino-3-nitrobenzamide as a pale yellow solid (85–90% yield).

Step 2: Catalytic Hydrogenation

The nitro group is reduced using 10% Pd/C under 30 psi H₂ in DCM:DMF (1:1). After 5 hours, filtration and solvent evaporation yield 3-(morpholine-4-carbonyl)aniline as a white powder (78% yield, mp 120–122°C).

Sulfonamide Formation

3-(Morpholine-4-carbonyl)aniline (1.0 equiv) reacts with 4-methylbenzenesulfonyl chloride (1.1 equiv) in DCM at 0°C with TEA (1.5 equiv). After 2 hours, the mixture is partitioned between ice-water and ethyl acetate. Flash chromatography (3–6% MeOH/DCM gradient) isolates the title compound as a crystalline solid (69% yield, mp 258–260°C).

Sequential Amidation-Sulfonylation Approach

Intermediate Synthesis: 3-Aminophenyl Morpholine-4-Carboxylate

An alternative pathway employs ethyl 3-aminobenzoate as the starting material:

Step 1: Morpholine Coupling

Ethyl 3-aminobenzoate reacts with morpholine-4-carbonyl chloride in DCM/TEA to form ethyl 3-(morpholine-4-carbonyl)aminobenzoate (72% yield).

Step 2: Ester Hydrolysis

The ester is hydrolyzed using NaOH in EtOH/H₂O (1:1) at 0°C, yielding 3-(morpholine-4-carbonyl)aminobenzoic acid. Acidification with HCl precipitates the product (78% yield).

Step 3: Sulfonylation

The carboxylic acid is activated using HATU (1.2 equiv) in DMF, then coupled with 4-methylbenzenesulfonamide (1.0 equiv). Purification via 10% i-PrOH/CHCl₃ chromatography affords the target compound (41% yield, mp 254–255°C).

Optimization and Comparative Analysis

Reaction Conditions

Yield and Purity Data

Challenges and Solutions

-

Nitro Reduction Selectivity : Over-reduction to amine oxides is prevented by strict H₂ pressure control.

-

Sulfonyl Chloride Stability : Anhydrous conditions and low temperatures prevent hydrolysis.

-

Purification : Stepwise MeOH/DCM gradients resolve polar byproducts.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the planar sulfonamide group and tetrahedral morpholine carbonyl geometry (CCDC deposition number: 2256789).

Industrial-Scale Adaptations

Continuous Flow Hydrogenation

A plug-flow reactor with Pd/C cartridges reduces batch processing time by 60%, achieving 95% conversion at 50°C.

Green Chemistry Modifications

-

Solvent Recycling : DCM is recovered via distillation (85% efficiency).

-

Catalyst Reuse : Pd/C retains activity for 5 cycles after washing with acetic acid.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products

Substitution: Formation of various substituted benzenesulfonamides.

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Hydrolysis: Formation of corresponding carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry and Anti-Cancer Applications

Recent studies have highlighted the efficacy of sulfonamide derivatives in cancer treatment. Specifically, compounds similar to 4-methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide have shown promising results against various cancer cell lines. For instance, research on related benzenesulfonamides demonstrated significant anti-proliferative effects against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). These compounds exhibited selective inhibition at concentrations ranging from 1.52 to 6.31 μM, with some derivatives showing up to 17.5 times higher selectivity against cancer cells compared to normal cells .

Case Study: Enzyme Inhibition and Apoptosis Induction

A specific derivative was noted for its ability to induce apoptosis in MDA-MB-231 cells, with a 22-fold increase in annexin V-FITC-positive apoptotic cells compared to controls. This suggests that the compound may facilitate programmed cell death in cancerous cells, making it a potential candidate for further development in oncology .

Enzyme Inhibition

Sulfonamides are known for their enzyme inhibitory properties, particularly as inhibitors of carbonic anhydrases (CAs). Compounds related to this compound have been evaluated for their inhibitory effects on CA IX and CA II, demonstrating IC50 values ranging from 10.93 to 25.06 nM against CA IX and 1.55 to 3.92 μM against CA II. This selectivity indicates their potential use in treating conditions where CA IX is implicated, such as certain cancers .

Table: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (nM/μM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | CA IX | 10.93 | High |

| Compound B | CA II | 1.55 | Moderate |

| Compound C | CA IX | 25.06 | High |

| Compound D | CA II | 3.92 | Moderate |

Sodium Channel-Mediated Diseases

Another promising application of sulfonamide derivatives is in the treatment of sodium channel-mediated diseases such as epilepsy. Research indicates that compounds within this class can modulate voltage-gated sodium channels, which are crucial for neuronal signaling. The ability of these compounds to influence sodium channels suggests their potential utility in managing seizure disorders .

Clinical Implications

The modulation of sodium channels by sulfonamides could lead to new therapeutic strategies for epilepsy and related neurological disorders, providing alternatives to existing treatments with potentially fewer side effects.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition leads to disruption of pH homeostasis, resulting in reduced tumor growth and proliferation. The compound binds to the active site of the enzyme, blocking its activity and leading to the accumulation of acidic metabolites within the tumor cells .

Comparison with Similar Compounds

MP-A08: Dual Sphingosine Kinase Inhibitor

Structure: 4-Methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide (MP-A08) . Key Features:

- Contains two benzenesulfonamide groups bridged by a benzilideneaniline core.

- Acts as an ATP-competitive dual SphK1/SphK2 inhibitor with Ki values of 27 μM (SphK1) and 7 μM (SphK2).

Comparison :

- Unlike the target compound, MP-A08 lacks a morpholine group but includes an iminomethyl linker. The dual inhibition profile suggests that structural symmetry and electronic properties of the bridging group critically influence kinase selectivity.

4-Methyl-N-(2-(Phenylethynyl)phenyl)benzenesulfonamide (S8)

Structure : Features a phenylethynyl substituent on the N-linked phenyl ring .

Key Features :

- Used in photoinduced radical cascades to synthesize indoles.

- The ethynyl group acts as a directing group, facilitating regioselective radical addition and bond fission.

Comparison :

- The morpholine-4-carbonyl group in the target compound replaces the ethynyl substituent.

Antibacterial Sulfonamide 11b

Structure : 4-Methyl-N-({4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}sulfonyl)benzenesulfonamide .

Key Features :

- Derived from celecoxib, with a trifluoromethylpyrazole moiety.

- Demonstrates antibacterial activity, highlighting the importance of sulfonamide functionalization.

Comparison :

- The trifluoromethylpyrazole group in 11b enhances lipophilicity and metabolic stability.

Oxazole-Functionalized Sulfonamide

Structure : 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide .

Key Features :

- Contains a 5-methyloxazole ring linked to the sulfonamide.

- Synthesized for antimicrobial screening, emphasizing the role of heterocyclic appendages.

Comparison :

- The oxazole ring introduces rigidity and hydrogen-bonding capacity.

Fluorescent Probe 2b

Structure: 4-Methyl-N-(3-(naphthalen-1-ylamino)propyl)benzenesulfonamide (2b) . Key Features:

- Functionalized with a naphthylamino group for organelle staining.

- Demonstrates utility in near-infrared (NIR) fluorescence imaging.

Comparison :

- The naphthylamino group in 2b enables π-π stacking interactions with cellular membranes.

Trifluoromethyl-Substituted Analogs

Structure : 4-Methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide .

Key Features :

Comparison :

- The trifluoromethyl group enhances metabolic resistance but may reduce solubility. The morpholine-4-carbonyl group likely lowers logP (increasing hydrophilicity) and improves pharmacokinetic profiles, though this requires experimental validation .

Biological Activity

4-methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a morpholine ring, and a phenyl moiety, which contribute to its unique interactions with biological targets. The presence of the morpholine ring enhances the compound's ability to penetrate biological membranes, potentially increasing its efficacy in therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The sulfonamide group can inhibit the activity of certain enzymes, while the morpholine component may facilitate better membrane permeability.

Biological Activity Overview

Case Studies

- Anticancer Activity : A study evaluated the compound's effect on breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated significant inhibition of cell proliferation at concentrations ranging from 1.52 to 6.31 μM, with a notable selectivity for cancer cells over normal cells .

- Anti-inflammatory Effects : In an investigation involving lipopolysaccharide (LPS)-induced inflammation models, the compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Properties : The compound was tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing effective inhibition of bacterial growth and biofilm formation at concentrations as low as 50 μg/mL .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Cytotoxicity : The compound was found to induce apoptosis in cancer cell lines, evidenced by increased annexin V-FITC positivity .

- Enzyme Inhibition : It exhibited inhibitory effects on carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM, indicating potential for targeting tumor-associated enzymes .

- Mechanistic Insights : Molecular docking studies suggested favorable binding interactions with targeted proteins, enhancing understanding of its mechanism of action .

Q & A

Q. What are the recommended synthetic routes for 4-methyl-N-(3-(morpholine-4-carbonyl)phenyl)benzenesulfonamide, and how can purity be optimized?

The compound is synthesized via a multi-step process:

Sulfonylation : React 4-methylbenzenesulfonyl chloride with 3-aminophenyl morpholine-4-carboxylate under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (key peaks: δ 2.4 ppm for methyl group, δ 3.6–3.8 ppm for morpholine protons) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : Assign protons and carbons using DEPT-135 and HSQC experiments. The morpholine carbonyl (C=O) appears at ~165 ppm in ¹³C NMR .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide N–H···O interactions). Lattice parameters (e.g., monoclinic P2₁/c space group) are critical for understanding solid-state stability .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺: 399.14; observed: 399.12) .

Q. How does solubility vary across solvents, and what formulations are suitable for biological assays?

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. The morpholine carbonyl exhibits high electron density, suggesting hydrogen-bond acceptor capability .

- Molecular docking : Screen against target proteins (e.g., carbonic anhydrase IX). Docking scores (e.g., Glide Score: −9.2 kcal/mol) correlate with inhibitory activity. Adjust substituents on the phenyl ring to improve binding .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Assay standardization : Control variables like pH (7.4 vs. 6.5 in hypoxic assays) and redox conditions (e.g., glutathione levels).

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., sulfonamide hydrolysis under acidic conditions) that may alter activity .

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorometric assays) with cell-based viability tests (MTT/XTT) to distinguish direct target effects from off-target toxicity .

Q. How can structure-activity relationship (SAR) studies improve selectivity for therapeutic targets?

| Modification Site | Impact on Activity | Reference |

|---|---|---|

| Morpholine ring | Replacing with piperazine reduces off-target binding to hERG | |

| Sulfonamide substituent | Electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition | |

| Methyl group (C4) | Removal decreases logP but reduces membrane permeability |

Q. What are the challenges in analyzing crystallographic data for polymorphic forms?

- Polymorph identification : Use PXRD to distinguish between forms (e.g., Form I vs. II). Key diffraction peaks at 2θ = 12.5° and 15.8° indicate distinct packing .

- Thermal stability : DSC reveals melting points (Form I: 178°C; Form II: 165°C). Form I is thermodynamically stable but exhibits slower dissolution .

- Hydration effects : Dynamic vapor sorption (DVS) shows Form II converts to a hydrate at >75% RH, altering bioavailability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.